REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[F:12][C:13]([F:20])([F:19])[C:14](OCC)=[O:15]>CO>[F:12][C:13]([F:20])([F:19])[C:14]([NH:1][CH2:2][CH2:3][OH:4])=[O:15]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.94 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
11.16 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DI water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NCCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 62.42 mmol | |
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |